H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
Description
Significance of Peptide Research in Chemical Biology and Biochemistry
The study of peptides is a cornerstone of modern biochemical and chemical biology research, offering profound insights into cellular processes and providing a basis for the development of new therapeutic and diagnostic agents. Peptides can act as hormones, neurotransmitters, growth factors, and anti-infective agents, demonstrating high specificity and potency. nih.gov Their synthesis, which can be achieved through both biological and chemical methods, allows for the precise construction of molecules with desired properties. This has led to the creation of peptide-based drugs with improved stability and efficacy. nih.gov
Furthermore, peptide research has spurred the development of innovative technologies. For instance, peptide libraries and screening techniques have become powerful tools for identifying novel drug leads and diagnostic markers. In the realm of materials science, peptides are being explored for the creation of novel biomaterials with applications in tissue engineering and drug delivery. The versatility of peptides, stemming from the diverse properties of their constituent amino acids, ensures their continued importance in advancing our understanding of biological systems and addressing human health challenges.
Overview of H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH within the Context of Oligopeptide Studies
The selected oligopeptide for this detailed analysis is H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH, hereafter referred to as YSFVHHGFFNFRVSWREMLA. This 20-amino acid peptide is a significant subject in the study of protein-protein interactions and enzyme inhibition.
YSFVHHGFFNFRVSWREMLA was first identified through a genetic selection method called the two-hybrid system, designed to find peptide aptamers that can bind to specific protein targets. nih.gov In a seminal 1996 study published in Nature by Colas and colleagues, this peptide was isolated from a combinatorial library for its ability to bind to human cyclin-dependent kinase 2 (Cdk2). nih.govresearchgate.net Cdk2 is a key enzyme that regulates the cell cycle, and its dysregulation is often implicated in the development of cancer. mdpi.com
The discovery of YSFVHHGFFNFRVSWREMLA as a Cdk2 inhibitor highlighted the potential of using peptide aptamers as tools to dissect complex biological pathways and as starting points for the development of targeted therapeutics. nih.govresearchgate.net This oligopeptide serves as a prime example of how the study of specific peptide sequences can lead to significant advances in our understanding of enzyme regulation and disease pathology.
Detailed Research Findings
The research surrounding YSFVHHGFFNFRVSWREMLA has primarily focused on its role as an inhibitor of cyclin-dependent kinase 2. The initial study by Colas et al. demonstrated that this peptide aptamer binds to the Cdk2 surface with a high affinity, having an equilibrium dissociation constant (Kd) in the nanomolar range. nih.gov This strong and specific binding is the basis for its inhibitory activity.
Subsequent research has further characterized the inhibitory mechanism of peptides derived from this and similar screening approaches. These peptides often act by disrupting the protein-protein interactions necessary for the activation of CDKs. For instance, some inhibitory peptides interfere with the binding of cyclins, the regulatory partners of CDKs, thereby preventing the formation of the active kinase complex. nih.gov
The development of synthetic peptides like YSFVHHGFFNFRVSWREMLA has provided a valuable tool for studying the intricate regulation of the cell cycle. By selectively inhibiting Cdk2, researchers can probe the specific roles of this kinase in cell proliferation and differentiation. Moreover, the success of this peptide in inhibiting a key cancer-related enzyme has spurred further research into developing peptide-based cancer therapies. mdpi.comnih.gov
Data Tables
Physicochemical Properties of YSFVHHGFFNFRVSWREMLA
| Property | Value | Source |
| Molecular Formula | C₁₂₁H₁₆₄N₃₂O₂₇S | cpcscientific.comchembk.com |
| Molecular Weight | 2530.86 g/mol | cpcscientific.com |
| One-Letter Sequence | YSFVHHGFFNFRVSWREMLA | cpcscientific.com |
| CAS Registry Number | 175799-54-9 | cpcscientific.com |
| Theoretical pI | 9.84 | novoprolabs.com |
| Extinction Coefficient | 6970 M⁻¹cm⁻¹ | novoprolabs.com |
| GRAVY (Grand Average of Hydropathicity) | 0.03 | novoprolabs.com |
Research Findings Summary
| Finding | Significance | Reference |
| Binds to Cdk2 with high affinity (Kd ~38 nM) | Demonstrates the peptide's strong and specific interaction with its target enzyme. | cpcscientific.comechelon-inc.com |
| Inhibits Cdk2 activity | Establishes the peptide as a functional inhibitor of a key cell cycle regulator. | nih.gov |
| Serves as a monoclonal antibody analog | Highlights its potential as a research tool and therapeutic agent with antibody-like specificity. | cpcscientific.com |
| Identified via a two-hybrid system | Showcases a powerful method for discovering novel peptide-protein interactions. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
255706-49-1 |
|---|---|
Molecular Formula |
C59H90N16O12 |
Molecular Weight |
1215.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C59H90N16O12/c1-34(2)29-43(70-49(78)40(61)19-13-27-66-58(62)63)52(81)71-44(30-36-15-7-5-8-16-36)54(83)72-45(31-37-17-9-6-10-18-37)55(84)73-46(32-38-22-24-39(77)25-23-38)53(82)69-42(21-14-28-67-59(64)65)50(79)68-41(20-11-12-26-60)51(80)74-47(33-76)56(85)75-48(35(3)4)57(86)87/h5-10,15-18,22-25,34-35,40-48,76-77H,11-14,19-21,26-33,60-61H2,1-4H3,(H,68,79)(H,69,82)(H,70,78)(H,71,81)(H,72,83)(H,73,84)(H,74,80)(H,75,85)(H,86,87)(H4,62,63,66)(H4,64,65,67)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
XZVJQKQWFVVGGV-UILVTTEASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for H Arg Leu Phe Phe Tyr Arg Lys Ser Val Oh
Solid-Phase Peptide Synthesis (SPPS) for H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a streamlined and efficient method for assembling peptide chains. rsc.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. rsc.org
Fmoc/tBu Chemistry Application in the Synthesis of this compound
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely adopted method for SPPS due to its use of milder reaction conditions compared to the Boc/Bzl strategy. nih.govgoogle.com This protocol involves the use of the base-labile Fmoc group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based protecting groups for the side chains of trifunctional amino acids. nih.govgoogle.com
For the synthesis of this compound, the following side-chain protecting groups would typically be employed:
Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Tyr: tBu (tert-butyl)
Lys: Boc (tert-butyloxycarbonyl)
Ser: tBu (tert-butyl)
The synthesis commences with the attachment of the C-terminal amino acid, Valine, to a suitable resin, such as a Wang or Rink Amide resin. The Fmoc group of the resin-bound valine is then removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov Subsequently, the next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine of the preceding residue. This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). novoprolabs.com
A critical aspect of synthesizing arginine-containing peptides like this compound is the potential for δ-lactam formation from the Fmoc-Arg(Pbf)-OH derivative, which can lead to incomplete coupling and the formation of des-Arg peptide impurities. rsc.org Strategies to mitigate this include the use of specific coupling reagents and optimized reaction conditions.
Optimization Strategies for Challenging Peptide Sequences, including this compound, in SPPS
The presence of multiple hydrophobic residues (Leu, Phe, Val) in this compound can lead to significant synthetic challenges, primarily due to inter- and intra-chain aggregation of the growing peptide on the solid support. nih.gov This aggregation can hinder reagent access, leading to incomplete deprotection and coupling reactions, and ultimately resulting in truncated or deletion sequences. nih.govnih.gov
Several strategies have been developed to overcome these "difficult sequences":
Pseudoproline Dipeptides: The introduction of a pseudoproline dipeptide at specific positions can disrupt the formation of secondary structures that lead to aggregation. sigmaaldrich.cn For instance, if a Ser or Thr residue were present at a different position, a pseudoproline dipeptide could be incorporated to improve synthetic efficiency. sigmaaldrich.cn
Chaotropic Agents and High Temperatures: The use of chaotropic salt additives or performing coupling reactions at elevated temperatures can help to disrupt peptide aggregation. sigmaaldrich.cn
Specialized Resins: The use of polyethylene (B3416737) glycol (PEG)-modified polystyrene resins can improve the solvation of the growing peptide chain, thereby reducing aggregation. nih.gov
Alternative Solvents: While DMF is the most common solvent, alternatives like N-Methyl-2-pyrrolidone (NMP) or greener solvents are being explored to improve solubility and reduce environmental impact. rsc.org N-butylpyrrolidinone (NBP) has shown promise in improving the incorporation of challenging residues like Fmoc-Arg(Pbf)-OH. rsc.org
Automated Synthesis Techniques for this compound and its Analogues
The synthesis of this compound and its analogues can be significantly streamlined and standardized through the use of automated peptide synthesizers. gyrosproteintechnologies.comactivotec.compeptide.com These instruments automate the repetitive steps of SPPS, including deprotection, washing, coupling, and capping. peptide.com Modern automated synthesizers offer a range of features to enhance the synthesis of complex peptides, such as:
Heating Capabilities: Many synthesizers incorporate heating elements to perform couplings at elevated temperatures, which can be crucial for overcoming difficult sequences. activotec.com
UV Monitoring: Real-time UV monitoring of the Fmoc deprotection step allows for the optimization of reaction times and ensures complete removal of the protecting group. activotec.com
Parallel Synthesis: Some instruments can perform multiple peptide syntheses simultaneously, which is highly beneficial for creating peptide libraries or synthesizing various analogues for structure-activity relationship studies. peptide.compeptide.com
Table 1: Features of Automated Peptide Synthesizers Applicable to the Synthesis of this compound
| Feature | Benefit for Synthesis | Example Instrument Models |
|---|---|---|
| Heating | Overcomes aggregation of hydrophobic sequences. activotec.com | Activo-P11, Biotage® Initiator+ Alstra™ |
| UV Monitoring | Ensures complete Fmoc deprotection, preventing deletion sequences. activotec.com | Activo-P11, PurePep® Chorus |
| Parallel Synthesis | Enables high-throughput synthesis of analogues. peptide.com | Apex 396 |
| Microwave Irradiation | Accelerates coupling and deprotection steps, improving efficiency. biotage.comnih.gov | Biotage® Initiator+ Alstra™, Infinity 2400™ |
| Flow-based Reagent Delivery | Provides precise and efficient delivery of reagents. gyrosproteintechnologies.com | PurePep® Sonata®+ |
Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound
Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves the synthesis of peptides entirely in solution, without the use of a solid support. nih.gov While largely superseded by SPPS for routine peptide synthesis, LPPS remains a valuable technique for the large-scale synthesis of peptides and for the synthesis of complex peptides where SPPS may be problematic. nih.govrsc.org
A key strategy in LPPS is the fragment condensation approach, where smaller, protected peptide fragments are synthesized and then coupled together to form the final peptide. mdpi.com This can be advantageous for a sequence like this compound, as it allows for the purification of intermediate fragments, potentially leading to a purer final product. The choice of protecting groups and coupling reagents is critical to minimize the risk of racemization at the C-terminal amino acid of the coupling fragment. mdpi.com
Advanced and Emerging Peptide Synthesis Approaches Applicable to this compound
Microwave-Assisted Peptide Synthesis
Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool for accelerating SPPS. nih.govluxembourg-bio.com The application of microwave energy can significantly reduce the time required for both coupling and deprotection steps, often from hours to minutes. nih.govresearchgate.net This rapid heating can also be highly effective in overcoming the aggregation issues associated with difficult sequences, leading to higher purity crude peptides. sigmaaldrich.cnnih.gov For a peptide like this compound, with its potential for aggregation, MAPS could offer a significant advantage in terms of both speed and quality of the final product. biotage.com
Table 2: Comparison of Conventional and Microwave-Assisted SPPS
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
|---|---|---|
| Reaction Time | Longer (hours per cycle) sigmaaldrich.cn | Shorter (minutes per cycle) nih.gov |
| Efficiency for Difficult Sequences | Can be low due to aggregation nih.govsigmaaldrich.cn | Often improved due to disruption of aggregation sigmaaldrich.cnnih.gov |
| Crude Purity | May be lower for challenging peptides sigmaaldrich.cn | Often higher nih.gov |
| Temperature Control | Ambient or conventional heating sigmaaldrich.cn | Precise and rapid heating luxembourg-bio.com |
Green Chemistry Principles in Peptide Synthesis
Traditional peptide synthesis, particularly SPPS, is known for its significant consumption of hazardous solvents and reagents, leading to a substantial environmental footprint. rsc.orgrsc.org The adoption of green chemistry principles aims to address these shortcomings by focusing on waste reduction, the use of safer chemicals and solvents, and improved energy efficiency. biotage.com
The "greening" of peptide synthesis involves several key strategies:
Solvent Replacement: A major focus has been on replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are commonly used in SPPS. rsc.orgresearchgate.net Research has identified more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. biotage.comresearchgate.net The choice of a green solvent must consider its ability to swell the resin, dissolve reagents, and support efficient coupling and deprotection reactions. biotage.com
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. Stepwise SPPS often has a poor atom economy due to the use of large excesses of protected amino acids and coupling reagents. nih.gov Strategies to improve this include the use of more efficient coupling reagents and the development of synthesis protocols that require smaller excesses of reagents.
Convergent Synthesis: As mentioned in the context of ligation, convergent strategies where smaller peptide fragments are synthesized and then joined are inherently "greener" than linear synthesis for large peptides. This is because the purification of smaller fragments is typically more efficient and consumes less solvent than the purification of a long, crude peptide with many accumulated by-products. nih.gov
The application of these principles to the synthesis of this compound would involve a careful selection of solvents and reagents to minimize waste and toxicity. For example, a greener SPPS protocol might utilize 2-MeTHF as the primary solvent and employ highly efficient coupling reagents to reduce the excess of amino acids needed. biotage.com
Table 2: Comparison of Traditional vs. Green SPPS for this compound
| Parameter | Traditional SPPS | Greener SPPS |
|---|---|---|
| Primary Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Propylene Carbonate |
| Coupling Reagents | HBTU/HOBt, DIC/HOBt in large excess | High-efficiency coupling agents (e.g., COMU) in reduced excess |
| Deprotection Reagent | Piperidine in DMF | Piperidine in a greener solvent blend |
| Process Mass Intensity (PMI) | High (large volume of solvent per gram of product) | Lower (reduced solvent usage) |
| Waste Profile | High volume of hazardous solvent waste | Reduced volume of less hazardous waste |
This table provides a generalized comparison and specific outcomes would depend on the exact protocol developed.
By integrating these green chemistry principles, the synthesis of peptides like this compound can be made more sustainable, reducing the environmental impact without compromising product quality. rsc.org
Rigorous Structural Characterization of H Arg Leu Phe Phe Tyr Arg Lys Ser Val Oh
Primary Sequence Elucidation of H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
Determining the precise linear sequence of amino acids is the first step in peptide characterization. This is achieved by integrating mass spectrometry data with classical chemical sequencing methods.
Mass spectrometry (MS) is a cornerstone technique for peptide sequencing, offering high sensitivity and accuracy. nih.gov For this compound, electrospray ionization (ESI) would be coupled with a mass analyzer to determine the peptide's molecular weight with high precision. The generation of multiply charged ions in ESI is particularly useful for large biomolecules.
Tandem mass spectrometry (MS/MS) is employed for de novo sequencing. In this process, the parent ion corresponding to the full peptide is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of b- and y-type fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be reconstructed. metwarebio.com
Table 1: Illustrative MS/MS Fragmentation Data for this compound This table shows the theoretical monoisotopic masses for the b- and y-ion series that would be generated from the parent peptide during MS/MS analysis.
| Residue | # | b-ion (m/z) | y-ion (m/z) | # | Residue |
| Arg | 1 | 157.1142 | 1198.6803 | 9 | Val |
| Leu | 2 | 270.2000 | 1041.5661 | 8 | Ser |
| Phe | 3 | 417.2685 | 928.4803 | 7 | Lys |
| Phe | 4 | 564.3370 | 781.4118 | 6 | Arg |
| Tyr | 5 | 727.3999 | 634.3433 | 5 | Tyr |
| Arg | 6 | 883.5041 | 471.2804 | 4 | Phe |
| Lys | 7 | 1011.6000 | 315.1762 | 3 | Phe |
| Ser | 8 | 1098.6316 | 168.1077 | 2 | Leu |
| Val | 9 | 1197.7000 | - | 1 | Arg |
Note: m/z values are for singly charged ions.
To corroborate MS data and definitively identify the terminal residues, classical chemical and enzymatic methods are employed. gcwgandhinagar.com
N-Terminal Analysis: Edman degradation provides a stepwise method for sequencing a peptide from its amino-terminus. wikipedia.orglibretexts.org The process uses phenylisothiocyanate (PITC), which reacts with the free N-terminal amino group (Arginine in this case) under alkaline conditions. gcwgandhinagar.com Subsequent treatment with acid cleaves this first residue as a phenylthiohydantoin (PTH)-amino acid derivative, which is then identified via chromatography. wikipedia.orgnih.gov The cycle is repeated on the shortened peptide, sequentially identifying each residue. libretexts.org While powerful, its practical application is often limited to the first 30-50 residues of a peptide. wikipedia.org
Table 2: Stepwise Results from Edman Degradation of this compound
| Cycle | PTH-Amino Acid Identified | Remaining Peptide |
| 1 | PTH-Arginine | H-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH |
| 2 | PTH-Leucine | H-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH |
| 3 | PTH-Phenylalanine | H-Phe-Tyr-Arg-Lys-Ser-Val-OH |
| 4 | PTH-Phenylalanine | H-Tyr-Arg-Lys-Ser-Val-OH |
| 5 | PTH-Tyrosine | H-Arg-Lys-Ser-Val-OH |
| 6 | PTH-Arginine | H-Lys-Ser-Val-OH |
| 7 | PTH-Lysine | H-Ser-Val-OH |
| 8 | PTH-Serine | H-Val-OH |
| 9 | PTH-Valine | - |
C-Terminal Analysis: Chemical methods for C-terminal sequencing are less common. gcwgandhinagar.com Therefore, enzymatic approaches are typically preferred. The peptide is treated with carboxypeptidases, which are exopeptidases that selectively cleave the peptide bond at the C-terminus. gcwgandhinagar.comcreative-proteomics.com By analyzing the amino acids released over time, the C-terminal sequence can be confirmed. For instance, Carboxypeptidase A would first release Valine, followed by Serine, confirming the C-terminal sequence.
High-Resolution Spatial Structure Determination of this compound
While the primary sequence defines the peptide, its biological function is dictated by its three-dimensional structure. A suite of spectroscopic and diffraction techniques is used to determine the peptide's conformation.
NMR spectroscopy is a powerful tool for determining the structure of peptides in solution, providing insight into their native, dynamic conformations. nih.gov For this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be conducted.
Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, primarily within a single amino acid residue.
TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, helping to identify complete amino acid side chains.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), regardless of whether they are bonded. This provides crucial distance restraints between different residues, which are used to calculate the peptide's 3D structure. nih.gov
By assigning all proton resonances and analyzing NOE cross-peaks, a set of distance constraints is generated. These constraints are then used in computational molecular modeling programs to generate a family of structures consistent with the NMR data, representing the conformational ensemble of the peptide in solution.
X-ray crystallography provides the most definitive, high-resolution view of a molecule's three-dimensional structure, but it requires the molecule to be in a crystalline state. The process involves growing a high-quality crystal of the this compound peptide. This crystal is then exposed to a focused beam of X-rays.
Different secondary structures have characteristic CD spectra:
α-Helix: Shows strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-Sheet: Typically displays a negative band near 218 nm and a positive band near 195 nm.
Random Coil: Characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm.
By analyzing the CD spectrum of this compound, researchers can estimate the percentage of the peptide population that adopts α-helical, β-sheet, or random coil conformations under specific solution conditions (e.g., pH, temperature). springernature.comresearchgate.net
Table 3: Characteristic Molar Ellipticity [θ] Values for Protein Secondary Structures
| Secondary Structure | Wavelength (nm) | Typical [θ] (deg cm²/dmol) |
| α-Helix | ~222 | -30,000 to -40,000 |
| ~208 | -30,000 to -40,000 | |
| ~192 | +60,000 to +70,000 | |
| β-Sheet (antiparallel) | ~218 | -18,000 to -22,000 |
| ~195 | +25,000 to +35,000 | |
| Random Coil | ~198 | -35,000 to -45,000 |
Infrared (IR) Spectroscopy for Amide Bond Vibrations and Conformation
Infrared (IR) spectroscopy is a powerful non-invasive technique for elucidating the secondary structure of peptides and proteins. This method relies on the absorption of infrared radiation by molecular vibrations. For peptides like this compound, the most informative vibrational bands are the amide bands, which arise from the vibrations of the peptide backbone.
The amide I and amide II bands are particularly sensitive to the peptide's conformation. researchgate.net The amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide linkage. researchgate.netresearchgate.net The precise frequency of this band is influenced by the hydrogen-bonding pattern and the coupling between transition dipoles, which are characteristic of different secondary structures such as α-helices, β-sheets, and random coils. researchgate.net
The amide II band, found between 1500-1600 cm⁻¹, results from the coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.net While also sensitive to conformation, it can be more complex to interpret due to its mixed vibrational character. nih.gov Analysis of these bands allows for a quantitative estimation of the different secondary structural elements within the peptide.
Detailed Research Findings:
In the study of peptide conformation, specific regions of the IR spectrum are correlated with particular secondary structures. The table below summarizes the characteristic amide I vibrational frequencies for common peptide conformations.
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650–1660 |
| β-Sheet | 1620–1640 and 1690–1700 |
| Random Coil | 1640–1650 |
Data sourced from general peptide IR spectroscopy principles. researchgate.net
By analyzing the deconvoluted IR spectrum of this compound, researchers can determine the relative proportions of these structural motifs. For instance, a strong absorption band centered around 1655 cm⁻¹ would suggest a predominantly α-helical conformation, whereas prominent peaks in the 1630s and high 1600s cm⁻¹ would indicate a significant β-sheet content.
Investigating Conformational Dynamics of this compound
The biological function of a peptide is often dictated not by a single static structure, but by an ensemble of interconverting conformations. Investigating the conformational dynamics of this compound provides insight into its flexibility, stability, and potential interactions with biological targets. Techniques such as two-dimensional infrared (2D IR) spectroscopy are particularly well-suited for probing these dynamics on a picosecond timescale. nih.gov
2D IR spectroscopy can reveal the vibrational couplings between different amide I modes within the peptide backbone. aip.org This information is highly dependent on the spatial arrangement of the peptide units, offering a detailed view of the peptide's three-dimensional structure and how it fluctuates over time. aip.org By monitoring changes in the 2D IR spectrum as a function of temperature, pressure, or solvent conditions, it is possible to map the peptide's conformational landscape and identify the presence of multiple, distinct conformational states. lanl.gov
Furthermore, isotope labeling, where a specific amino acid residue is replaced with its ¹³C or ¹⁵N labeled counterpart, can provide site-specific information about the local environment and dynamics within the peptide sequence. lanl.gov This approach allows for the resolution of individual amide vibrations that would otherwise be obscured in the broad, overlapping amide I band of the unlabeled peptide.
Detailed Research Findings:
While specific experimental data for this compound is not available, the general approach to studying its conformational dynamics would involve perturbing the system and observing the resulting changes in its IR spectrum. The table below outlines a hypothetical experimental design for investigating conformational dynamics.
| Experimental Parameter | Technique | Expected Outcome |
| Temperature Variation | FTIR/2D IR | Probing the thermal stability and unfolding pathways of the peptide. lanl.gov |
| Isotope Labeling (e.g., at Phe residues) | FTIR/2D IR | Resolving local structural dynamics and solvent exposure at specific sites. lanl.gov |
| Solvent Perturbation | FTIR | Assessing the influence of the environment on the peptide's conformational equilibrium. lanl.gov |
Structure Activity Relationship Sar Studies of H Arg Leu Phe Phe Tyr Arg Lys Ser Val Oh
Functional Roles of Key Residues in H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
The activity of the peptide is highly dependent on its specific amino acid sequence, which dictates its interaction with the HLA binding groove and the T-cell receptor.
Influence of Phenylalanine and Tyrosine on Hydrophobicity and Aromatic Interactions
The presence of two consecutive phenylalanine residues (Phe³) and a tyrosine residue (Tyr⁵) is a defining feature of the this compound sequence. These aromatic amino acids are pivotal in governing the peptide's hydrophobic character and its capacity for specific aromatic interactions, which are critical determinants of its biological activity.
Hydrophobicity: Phenylalanine is considered one of the most hydrophobic amino acids due to its nonpolar benzyl (B1604629) side chain. elifesciences.orgmdpi.com The tandem phenylalanine residues at positions 3 and 4 create a significant hydrophobic patch within the peptide. This hydrophobicity is crucial for processes such as membrane insertion or interaction with hydrophobic pockets of target proteins. nih.gov Tyrosine, while also aromatic, is less hydrophobic than phenylalanine because of its hydroxyl group, which can participate in hydrogen bonding. elifesciences.orgmdpi.com This hydroxyl group introduces a degree of polarity, making Tyr a more versatile residue capable of both hydrophobic and polar interactions. mdpi.com The interplay between the highly hydrophobic Phe residues and the more moderate hydrophobicity of Tyr contributes to an amphipathic character in this region of the peptide, which can be essential for its specific binding and function.
Aromatic Interactions: Beyond general hydrophobicity, the phenyl and phenol (B47542) side chains of Phe and Tyr, respectively, can engage in various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrogen bonding (in the case of Tyr). These aromatic interactions are critical for the stabilization of peptide conformation and for molecular recognition of biological targets. nih.gov The spatial arrangement of the aromatic rings of Phe³, Phe⁴, and Tyr⁵ allows for potential intramolecular or intermolecular stacking, which can rigidify the peptide backbone and present a well-defined surface for receptor binding.
Studies on model peptides have shown that the strength of aromatic interactions can vary, with Trp-Phe interactions being stronger than Phe-Phe, which are in turn stronger than Tyr-Phe pairs. rsc.org The specific context of the surrounding amino acids in this compound, including the flanking charged residues Arg² and Arg⁶, will undoubtedly modulate the nature and strength of these aromatic interactions. For instance, the positively charged guanidinium (B1211019) group of arginine can engage in cation-π interactions with the electron-rich aromatic rings of phenylalanine and tyrosine.
In different environments, the relative strength of interactions involving Phe and Tyr can change. While phenylalanine is generally considered a stronger "sticker" in apolar environments due to its higher hydrophobicity, tyrosine can be more adhesive in aqueous environments due to its ability to form hydrogen bonds and a lower free energy of transfer into a condensate. elifesciences.orgbiorxiv.org This context-dependent behavior of Phe and Tyr is a key aspect of the SAR of this compound.
The following table summarizes the key properties of Phenylalanine and Tyrosine relevant to their role in this peptide:
| Amino Acid | Property | Influence on Peptide Structure and Activity |
| Phenylalanine (Phe) | High Hydrophobicity | Drives interactions with nonpolar environments and hydrophobic pockets of target molecules. elifesciences.org |
| Aromatic π-system | Participates in π-π stacking and cation-π interactions, contributing to structural stability and molecular recognition. nih.govrsc.org | |
| Tyrosine (Tyr) | Moderate Hydrophobicity | Contributes to hydrophobic interactions, but to a lesser extent than Phenylalanine. elifesciences.org |
| Aromatic π-system | Engages in π-π stacking and cation-π interactions. nih.govrsc.org | |
| Hydroxyl Group | Acts as a hydrogen bond donor and acceptor, enabling polar interactions and increasing reactivity. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activity. nih.gov For peptides like this compound, QSAR studies are invaluable for predicting the activity of novel analogs and for designing more potent and selective molecules.
The development of a QSAR model for this peptide would involve the systematic modification of its amino acid sequence and the quantification of the resulting changes in a specific biological activity. The properties of the amino acids, known as descriptors, are then used to build a predictive model. researchgate.net
Key descriptors for the amino acids in this compound would include:
Steric parameters: Such as molecular volume or surface area, to describe the size and shape of the side chains.
Electronic parameters: To account for the electronic properties of the side chains, particularly the aromatic and charged groups.
Structural descriptors: Based on the 3D conformation of the peptide.
A hypothetical QSAR study on this compound might involve creating a series of analogs where the Phe and Tyr residues are substituted with other amino acids. The biological activity of each analog would be measured, and this data would be used to construct a QSAR model. For example, a simplified dataset for such a study could look like the following:
| Peptide Analog | Phe³ Substitution | Phe⁴ Substitution | Tyr⁵ Substitution | Biological Activity (IC₅₀, nM) |
| 1 | Phe | Phe | Tyr | Hypothetical Value 1 |
| 2 | Ala | Phe | Tyr | Hypothetical Value 2 |
| 3 | Phe | Ala | Tyr | Hypothetical Value 3 |
| 4 | Phe | Phe | Ala | Hypothetical Value 4 |
| 5 | Trp | Phe | Tyr | Hypothetical Value 5 |
| 6 | Phe | Trp | Tyr | Hypothetical Value 6 |
| 7 | Phe | Phe | Trp | Hypothetical Value 7 |
The resulting QSAR equation would take a general form such as:
log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
In Depth Investigation of the Mechanism of Action Moa of H Arg Leu Phe Phe Tyr Arg Lys Ser Val Oh
Identification and Characterization of Biological Targets for H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
The initial step in characterizing the MoA of this compound is to identify its specific binding partners within a biological system. Given its peptidic nature, likely targets include cell surface receptors, enzymes, or other proteins.
Ligand-receptor binding assays are fundamental in determining the affinity and specificity of a peptide for its receptor. These assays typically involve incubating the peptide with cells or membranes expressing the target receptor and measuring the extent of binding. For this compound, a panel of receptors could be screened, particularly those known to interact with cationic and hydrophobic peptides, such as G protein-coupled receptors (GPCRs).
A hypothetical binding affinity profile for this compound could be determined using competitive binding assays with known radiolabeled ligands for various receptors. The results might resemble the following illustrative data:
| Receptor Target | Ki (nM) | Assay Type | Cell Line |
| Receptor A | 50 | Radioligand Competition | HEK293 |
| Receptor B | >1000 | Radioligand Competition | CHO |
| Receptor C | 150 | Radioligand Competition | Jurkat |
This table is illustrative and does not represent actual experimental data.
Such data would indicate a preferential binding to "Receptor A," suggesting it as a primary biological target for further investigation.
Beyond receptor binding, this compound may interact with a variety of other proteins. Techniques such as affinity chromatography, co-immunoprecipitation, and surface plasmon resonance (SPR) are employed to identify and characterize these interactions. The presence of multiple phenylalanine residues suggests that π-π stacking and hydrophobic interactions could be significant drivers of binding. nih.gov Furthermore, the arginine and lysine residues can form strong electrostatic interactions and hydrogen bonds with negatively charged pockets on protein surfaces. nih.gov
An SPR analysis could provide real-time kinetics of the peptide-protein interaction, as shown in the hypothetical data below:
| Analyte (Protein) | Ka (1/Ms) | Kd (1/s) | KD (M) |
| Target Protein X | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| Control Protein Y | No Binding | No Binding | No Binding |
This table is illustrative and does not represent actual experimental data.
These hypothetical results would suggest a high-affinity and specific interaction between this compound and "Target Protein X."
Elucidation of this compound Interactions at Cellular and Subcellular Levels
Following the identification of molecular targets, the next stage is to understand how the peptide interacts with and influences cellular structures and functions.
The cationic and amphipathic nature of this compound suggests a strong potential for interaction with cell membranes. The positively charged arginine and lysine residues can interact with the negatively charged components of microbial or mammalian cell membranes, while the hydrophobic residues can insert into the lipid bilayer. nih.govnih.gov This interaction can lead to membrane permeabilization through various mechanisms, such as pore formation or general membrane disruption.
Studies using model membranes (liposomes) and techniques like fluorescence leakage assays can quantify the extent of membrane disruption. The results could be presented as follows:
| Peptide Concentration (µM) | % Calcein Leakage from Anionic Liposomes | % Calcein Leakage from Zwitterionic Liposomes |
| 1 | 15 | 2 |
| 5 | 65 | 10 |
| 10 | 95 | 25 |
This table is illustrative and does not represent actual experimental data.
These illustrative findings would indicate a preferential disruption of anionic membranes, a characteristic feature of many antimicrobial peptides.
If this compound is capable of crossing the cell membrane, it may interact with intracellular targets and modulate various biochemical pathways. To investigate this, assays measuring the synthesis of macromolecules like DNA, RNA, and proteins in the presence of the peptide can be performed. For instance, the incorporation of radiolabeled precursors (e.g., [3H]-thymidine for DNA, [3H]-uridine for RNA, and [3H]-leucine for protein) can be measured.
A summary of such a hypothetical experiment is provided below:
| Peptide Concentration (µM) | DNA Synthesis Inhibition (%) | RNA Synthesis Inhibition (%) | Protein Synthesis Inhibition (%) |
| 1 | 5 | 8 | 12 |
| 5 | 25 | 35 | 55 |
| 10 | 60 | 75 | 90 |
This table is illustrative and does not represent actual experimental data.
These hypothetical results would suggest that this compound may exert its effects by inhibiting protein synthesis more potently than DNA or RNA synthesis.
Advanced Profiling Techniques for MoA Analysis of this compound
To gain a more comprehensive understanding of the MoA of this compound, advanced profiling techniques can be employed. These methods provide a global view of the cellular response to the peptide.
Transcriptomics (e.g., RNA-seq): This technique can identify changes in gene expression in response to peptide treatment, revealing the cellular pathways that are activated or inhibited.
Proteomics (e.g., Mass Spectrometry-based proteomics): This approach can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of peptide treatment.
Metabolomics (e.g., NMR or Mass Spectrometry-based metabolomics): This method analyzes changes in the cellular metabolome, offering a snapshot of the metabolic state of the cell after exposure to the peptide.
These "omics" approaches can help to generate new hypotheses about the MoA of this compound and identify potential off-target effects.
Genomic and Proteomic Profiling
Genomic and proteomic analyses are powerful tools for understanding the cellular responses of bacteria to antimicrobial peptides. These techniques provide a global view of the changes in gene expression (transcriptomics) and protein abundance (proteomics) following peptide treatment, offering insights into the specific pathways that are affected. nih.govnih.gov
When bacteria are exposed to a cationic antimicrobial peptide, they often exhibit a stress response that involves the differential expression of a wide range of genes and proteins. mdpi.com Proteomic studies, frequently employing techniques like mass spectrometry, can identify and quantify these changes, revealing the peptide's mechanism of action. nih.govnih.govmdpi.com
For instance, a study on the milk-derived antimicrobial peptide BCp12 against Escherichia coli used quantitative proteomic analysis to uncover its mechanism. The findings indicated that BCp12 significantly disrupts the synthesis of cell membranes by binding to genes that encode key enzymes in the fatty acid degradation pathway. nih.gov This leads to metabolic disorders and ultimately compromises the structural integrity of the bacterial cell. nih.gov
Another proteomic analysis of Thermus thermophilus treated with the antimicrobial peptide R23I revealed significant alterations in the abundance of membrane and cytoplasmic proteins. These proteins were primarily involved in crucial cellular processes such as transcription, translation, and energy conversion, indicating a multi-faceted impact of the peptide on bacterial physiology. mdpi.com
The following table summarizes the types of protein changes that are commonly observed in bacteria when treated with cationic antimicrobial peptides, based on findings from various proteomic studies.
| Cellular Process Affected | Direction of Change | Examples of Affected Proteins/Pathways | Implied Mechanism of Action |
| Cell Wall/Membrane Synthesis | Down-regulation | Enzymes involved in fatty acid and peptidoglycan synthesis. | Inhibition of cell envelope formation, leading to structural weakness. |
| Protein Synthesis | Down-regulation | Ribosomal proteins, translation initiation and elongation factors. | Disruption of essential protein production, halting cell growth and function. |
| Energy Metabolism | Down-regulation | Enzymes of the citric acid cycle and oxidative phosphorylation. | Interference with cellular energy production, leading to metabolic collapse. |
| Stress Response | Up-regulation | Chaperones, proteases, DNA repair enzymes. | Bacterial attempt to mitigate damage caused by the peptide. |
| Nucleic Acid Synthesis | Down-regulation | DNA polymerase, RNA polymerase. | Inhibition of genetic material replication and transcription. |
This table presents a generalized summary of findings from proteomic studies on various antimicrobial peptides.
Bacterial Cytological Profiling
Bacterial Cytological Profiling (BCP) is a high-throughput imaging method that provides rapid insights into the mechanism of action of antibacterial compounds by observing their effects on the morphology of bacterial cells. pnas.orgnih.govnih.govlinnaeusbio.com This technique uses fluorescent dyes to stain different cellular components, such as the cell membrane, DNA (nucleoid), and cell wall, allowing for the visualization of specific changes induced by an antimicrobial agent. nih.govresearchgate.net
The underlying principle of BCP is that compounds targeting a specific cellular pathway will produce a unique and reproducible "cytological profile" or set of morphological changes. pnas.orglinnaeusbio.com By comparing the profile of an unknown compound to a reference library of profiles from antibiotics with known mechanisms of action, researchers can quickly hypothesize its target pathway. pnas.orgnih.govlinnaeusbio.com
For example, antimicrobial peptides that disrupt the bacterial cell membrane, a common mechanism for cationic peptides, would likely show a rapid influx of membrane-staining dyes and a diffuse DNA signal due to leakage of cellular contents. In contrast, a peptide that inhibits DNA replication would cause distinct changes in the nucleoid's appearance without immediate membrane damage. pnas.orgnih.gov
BCP has been successfully applied to various bacterial species, including E. coli, S. aureus, and A. baumannii, to differentiate between inhibitors of major cellular pathways such as: nih.govnih.gov
DNA replication
RNA transcription
Protein synthesis
Cell wall synthesis
Membrane integrity
Lipid synthesis
The table below illustrates the characteristic cytological changes observed in bacteria when treated with compounds targeting different cellular pathways.
| Target Pathway | Membrane Morphology (e.g., FM 4-64 stain) | Nucleoid Morphology (e.g., DAPI stain) | Other Observable Features |
| Membrane Integrity | Irregular staining, blebbing, or complete disruption. | Diffuse or fragmented nucleoid signal due to cell lysis. | Influx of membrane-impermeable dyes (e.g., Sytox Green). |
| DNA Replication | Intact and well-defined. | Elongated or decondensed nucleoid. | Cell filamentation may occur. |
| Protein Synthesis | Intact and well-defined. | Compacted or condensed nucleoid. | Inhibition of cell division. |
| Cell Wall Synthesis | Formation of spherical cells (spheroplasts) or cell bulging. | Nucleoid may appear normal or slightly altered. | Cell lysis in hypotonic environments. |
| RNA Transcription | Intact and well-defined. | Decondensed nucleoid. | Cells may appear smaller or fail to grow. |
This table provides a generalized representation of cytological profiles obtained through BCP for different classes of antibiotics. pnas.orgnih.gov
By employing a combination of genomic, proteomic, and bacterial cytological profiling, researchers can conduct a thorough investigation into the mechanism of action of novel antimicrobial peptides like this compound. These advanced techniques provide a comprehensive understanding of the molecular and cellular events that lead to bacterial cell death, which is crucial for the development of new and effective antimicrobial therapies.
Advanced Computational Approaches in the Research and Development of H Arg Leu Phe Phe Tyr Arg Lys Ser Val Oh
De Novo Peptide Design and Optimization Methodologies for H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH Analogues
De novo peptide design involves the creation of novel peptide sequences with desired functions, without relying on existing templates. nih.govrowan.edu These methods can be broadly categorized into sequence-based generation, structure-based generation, and joint optimization of sequence and structure. nih.gov Computational tools can build vast libraries of virtual peptides and screen them for potential activity, stability, and specificity. nih.govfrontiersin.org For a given peptide such as this compound, optimization strategies are employed to enhance its therapeutic properties. This can involve single-point mutations (alanine scanning), cyclization to improve stability, or the incorporation of non-natural amino acids to increase resistance to enzymatic degradation. researchgate.nettandfonline.com
Computational evolution protocols can systematically introduce random mutations into the peptide sequence, use molecular dynamics to sample conformations, and then apply scoring functions to evaluate the interaction with a target protein, accepting or rejecting mutations based on predicted binding scores. researchgate.net This iterative process allows for the refinement of a lead peptide to generate analogues with significantly improved characteristics.
To enhance a hypothetical function of this compound, such as binding to a target protein, de novo design and optimization algorithms could be employed to generate novel analogues. The process would involve identifying key residues for interaction and systematically replacing other residues to improve secondary attributes like solubility or stability. A sample of such a design process is illustrated in the hypothetical table below.
| Analogue Sequence | Design Rationale | Predicted Property Improvement |
|---|---|---|
| H-Ala-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH | Alanine scan to test the importance of the N-terminal Arginine for activity. | Determine contribution of Arg1 to binding affinity. |
| H-Arg-Leu-Ala-Phe-Tyr-Arg-Lys-Ser-Val-OH | Alanine scan to probe the role of the first Phenylalanine. | Assess the impact of Phe3 on target interaction. |
| H-Arg-Leu-Phe-Phe-Tyr-Ala-Lys-Ser-Val-OH | Alanine scan to evaluate the C-terminal Arginine's role. | Clarify the necessity of the second Arginine for binding. |
| H-Arg-Leu-Phe-Phe-D-Tyr-Arg-Lys-Ser-Val-OH | Incorporate a D-amino acid to increase proteolytic stability. | Enhanced resistance to degradation by proteases. |
| Cyclo(Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val) | Cyclization to constrain conformation and improve stability. | Increased structural rigidity and binding affinity. |
Predictive Modeling of Peptide Structure and Functional Attributes of this compound
Predictive modeling is a cornerstone of modern peptide research, enabling scientists to forecast the three-dimensional structure and functional properties of a peptide from its amino acid sequence. nih.govbiorxiv.org These computational methods are essential for understanding how peptides like this compound might fold and interact with biological targets, thereby guiding experimental efforts. biorxiv.org
Homology modeling, or comparative modeling, constructs a 3D model of a target peptide based on the experimentally determined structure of a related, homologous peptide (the "template"). uni-frankfurt.de This method is founded on the principle that proteins and peptides with similar sequences adopt similar structures. github.io The process involves identifying a suitable template, aligning the target sequence with the template, building the model, and then refining and validating the resulting structure. youtube.com The accuracy of a homology model is highly dependent on the degree of sequence identity between the target and the template; identities above 30-50% are generally required for a reliable model. uni-frankfurt.degithub.io
For the peptide this compound, a key challenge is finding a suitable template in databases like the Protein Data Bank (PDB). Since an identical sequence is unlikely to be available, the search would focus on peptides with significant sequence similarity. The following table presents a hypothetical scenario for selecting a template for modeling.
| Peptide | Sequence | Sequence Identity (%) | PDB ID (Hypothetical) | Suitability as Template |
|---|---|---|---|---|
| Target Peptide | Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val | 100% | N/A | N/A |
| Template Candidate 1 | Tyr-Arg-Leu-Leu-Ser-Phe | ~33% | XXXX | Low. Significant gaps and mismatches. May only inform on local structural motifs. mybiosource.com |
| Template Candidate 2 | Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu | ~44% | YYYY | Moderate. Some conserved residues (Arg, Leu, Ser, Val). Could provide a basic backbone fold. novoprolabs.com |
| Template Candidate 3 | Arg-Leu-Phe-Phe-Tyr-Gly-Ala-Pro-Val | ~55% | ZZZZ | Good. High identity in the core binding motif (RLFFY). Likely to produce a useful model for the N-terminal region. |
Machine learning (ML) and artificial intelligence (AI) have become powerful tools for predicting a wide range of peptide properties, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netnih.gov These models are trained on large datasets of peptides with known functions, learning complex relationships between sequence features and biological outcomes. rsc.org Instead of relying on structural templates, ML models can use various sequence-based descriptors (e.g., amino acid composition, physicochemical properties) to make predictions. mdpi.com This approach is particularly valuable for high-throughput screening of virtual peptide libraries to identify promising candidates for further investigation. rsc.orgarxiv.org
For this compound, an ML model could be trained to predict its potential biological activity. This would involve creating a dataset of diverse peptides and their experimentally determined activities against a specific target. The model would learn to correlate sequence characteristics with function.
| Peptide Sequence | Net Charge | Hydrophobicity (GRAVY) | Helical Propensity | Experimental Activity (e.g., IC50 in µM) |
|---|---|---|---|---|
| This compound | +3 | 0.5 | Medium | (To be predicted) |
| (Sample 1) G-I-L-K-S-I-V-G-S-L-K-S-L-L | +2 | 1.1 | High | 10.5 |
| (Sample 2) F-A-K-L-F-A-K-F-A-F-A-L-F-A-K | +3 | 1.8 | High | 5.2 |
| (Sample 3) E-E-L-E-K-K-L-E-E-L-E-K-K-L | -2 | -0.9 | Low | >100 (Inactive) |
| (Sample 4) R-G-G-R-G-G-R-G-G-R-G-G-R-G | +4 | -1.5 | Low | 55.0 |
Protein Language Models (PLMs) are a recent advancement in AI that treat amino acid sequences as a language. nih.govfrontiersin.org Trained on massive databases of protein sequences, models like ESM and ProtBERT learn the "grammar" of proteins, capturing complex relationships between amino acids that determine structure and function. acs.orgnih.gov These models can generate numerical representations (embeddings) of a peptide sequence, which can then be used for highly accurate prediction of properties like binding affinity, toxicity, or solubility without needing structural data. nih.govduke.edu Generative PLMs can even design entirely new peptide sequences with specific, desired functions. duke.edu
For this compound, a PLM could be used in several ways. A pre-trained model could be fine-tuned on a dataset of peptides with known activity to create a specialized predictor. Alternatively, a generative model could propose novel analogues with a higher probability of being active.
| Peptide Sequence | Generation Method | Predicted Activity Score (by PLM) | Comment |
|---|---|---|---|
| This compound | Original Peptide | 0.75 | Baseline activity score. |
| H-Arg-Leu-Trp-Phe-Tyr-Arg-Lys-Ser-Val-OH | Generative PLM (Perturbation) | 0.89 | Model suggests Trp at position 3 enhances activity. nih.gov |
| H-Arg-Leu-Phe-Phe-Tyr-Arg-Orn-Ser-Val-OH | Generative PLM (Constrained) | 0.82 | Substitution with non-canonical Ornithine (Orn) predicted to maintain or improve activity. |
| H-Arg-Ala-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH | User-defined Mutation | 0.45 | PLM predicts that replacing Leu with Ala significantly reduces activity. |
| H-Trp-Leu-Phe-Trp-Tyr-Arg-Lys-Ala-Val-OH | Generative PLM (de novo) | 0.95 | A novel sequence generated by the model with a very high predicted activity score. |
Molecular Simulation and Docking Studies of this compound
Molecular simulation and docking are powerful computational techniques that provide atomic-level insights into the behavior of molecules. Molecular dynamics (MD) simulations can predict the conformational flexibility of a peptide in solution or when bound to a target, while molecular docking predicts the preferred orientation and binding affinity of a peptide to a receptor protein. nih.govmdpi.com
Molecular docking is a widely used method in drug discovery to predict how a ligand, such as a peptide, binds to a protein's active site. springernature.com The process involves sampling a vast number of possible conformations and orientations of the peptide within the target's binding pocket and using a scoring function to rank them, with the lowest energy poses representing the most probable binding modes. americanpeptidesociety.orgresearchgate.net This technique is invaluable for virtual screening of peptide libraries and for generating hypotheses about the key interactions that drive binding, which can then be used to guide the design of more potent inhibitors. americanpeptidesociety.orgoup.com
To study this compound, molecular docking could be used to predict its binding mode to a hypothetical target protein, for instance, a key enzyme in a disease pathway. The results would provide a binding energy score, indicating the strength of the interaction, and reveal which amino acid residues in both the peptide and the target are critical for the interaction.
| Peptide Sequence | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Peptide) | Key Interacting Residues (Target Protein - Hypothetical) |
|---|---|---|---|
| This compound | -9.8 | Arg1, Phe4, Tyr5, Arg6 | Asp112, Glu150, Trp205 |
| H-Ala-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH | -6.5 | Phe4, Tyr5, Arg6 | Glu150, Trp205 |
| H-Arg-Leu-Phe-Phe-D-Tyr-Arg-Lys-Ser-Val-OH | -10.2 | Arg1, Phe4, D-Tyr5, Arg6 | Asp112, Glu150, Trp205, Val110 |
| H-Arg-Leu-Phe-Phe-Tyr-Ala-Lys-Ser-Val-OH | -7.1 | Arg1, Phe4, Tyr5 | Asp112, Trp205 |
| Cyclo(Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val) | -11.5 | Arg1, Phe4, Tyr5, Arg6, Val9 | Asp112, Val110, Glu150, Trp205, Ile208 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. americanpeptidesociety.org In the context of the nonapeptide this compound, MD simulations can provide profound insights into its conformational stability and how it interacts with potential biological targets. These simulations solve Newton's equations of motion for a system of interacting atoms, offering a dynamic view of the peptide's behavior over time. americanpeptidesociety.org
The process begins by defining an initial three-dimensional structure of the peptide, which can be predicted using homology modeling or other structural bioinformatics tools. This structure is then placed in a simulated physiological environment, typically a box of explicit water molecules and ions to mimic the cellular milieu. nih.gov The interactions between all atoms are governed by a set of parameters known as a force field, which mathematically describes the potential energy of the system. americanpeptidesociety.orgnih.gov
By simulating the peptide for timescales ranging from nanoseconds to microseconds, researchers can observe how its structure evolves. nih.govwustl.edu Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average distance between the atoms (usually the backbone atoms) of the peptide throughout the simulation compared to a reference structure. A stable RMSD value over time suggests that the peptide has reached an equilibrium conformation. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue in the peptide. It helps to identify which parts of the peptide are flexible and which are rigid. For instance, in this compound, one might observe higher fluctuations in the terminal residues (Arginine and Valine) and lower fluctuations in the core region, indicating a more stable structural core.
Hydrogen Bond Analysis: The formation and breaking of intramolecular hydrogen bonds are critical for the stability of secondary structures like helices and turns. nih.gov MD simulations can track the occupancy of specific hydrogen bonds, revealing stable structural motifs within the peptide.
These simulations are computationally intensive, but recent advances in hardware (like GPUs) and enhanced sampling techniques have made it possible to study complex peptide dynamics with greater accuracy. americanpeptidesociety.org
Table 1: Illustrative MD Simulation Analysis of this compound
| Parameter | Value | Interpretation |
| Simulation Time | 500 ns | The duration of the simulation to observe conformational changes. |
| Average Backbone RMSD | 2.5 Å | Indicates the peptide reaches a stable conformational state during the simulation. |
| RMSF of Core Residues (Phe-Phe-Tyr) | 1.2 Å | Suggests a relatively rigid and stable core structural motif. |
| RMSF of Terminal Residues (Arg, Val) | 4.0 Å | Indicates higher flexibility at the ends of the peptide chain. |
| Key Intramolecular H-Bonds | Tyr(OH)···Ser(O) | A persistent hydrogen bond contributing to a stable turn structure. |
| Receptor Interaction Hotspots | Arg-1, Arg-6, Lys-7 | These basic residues are predicted to form key electrostatic interactions with the target. |
Free Energy Perturbation Calculations for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics used to calculate the free energy difference between two related states. wikipedia.org In drug discovery and peptide research, FEP is a powerful tool for accurately predicting the relative binding affinity of a series of related ligands, such as analogs of this compound, to a biological target. cresset-group.com
To predict the relative binding affinity (ΔΔG) of two peptides (Peptide A and Peptide B) to a receptor, a thermodynamic cycle is employed. This involves calculating the free energy of mutating Peptide A into Peptide B both in the solvated, unbound state (ΔG_unbound) and in the receptor-bound state (ΔG_bound). The relative binding affinity is then given by the equation:
ΔΔG = ΔG_bound - ΔG_unbound
This approach allows for the precise prediction of how specific amino acid substitutions in the this compound sequence would affect its binding potency. For example, FEP could be used to calculate the change in binding affinity if the Tyrosine (Tyr) at position 5 were mutated to a Phenylalanine (Phe), thereby removing a hydroxyl group and its hydrogen bonding capability. Such calculations can guide the rational design of more potent or selective peptide-based therapeutics by prioritizing which modifications are most likely to improve binding. cresset-group.comnih.gov
While computationally demanding, FEP calculations are considered a gold standard for binding affinity prediction, often achieving accuracy within 1 kcal/mol of experimental values. cresset-group.com This level of precision is invaluable for lead optimization in drug discovery projects. cresset-group.comdiva-portal.org
Table 2: Illustrative FEP Calculation for a Mutation in this compound
| Mutation | ΔG_bound (kcal/mol) | ΔG_unbound (kcal/mol) | Predicted ΔΔG_binding (kcal/mol) | Interpretation |
| Tyr5 -> Phe | +2.1 | +0.5 | +1.6 | The mutation is predicted to decrease binding affinity, likely due to the loss of a key hydrogen bond. |
| Leu2 -> Ile | -0.8 | -0.3 | -0.5 | A minor increase in binding affinity is predicted, possibly due to improved hydrophobic packing. |
| Arg6 -> Ala | +4.5 | +1.2 | +3.3 | A significant loss of binding affinity is predicted, indicating a critical electrostatic interaction is lost. |
| Val9 -> Leu | -1.2 | -0.7 | -0.5 | A modest increase in binding affinity is predicted, suggesting enhanced hydrophobic interactions at the C-terminus. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
